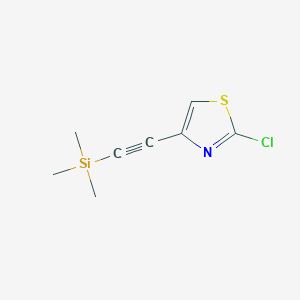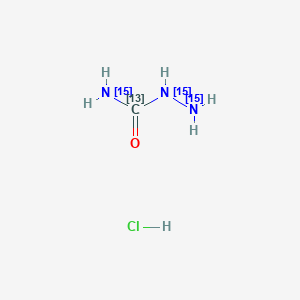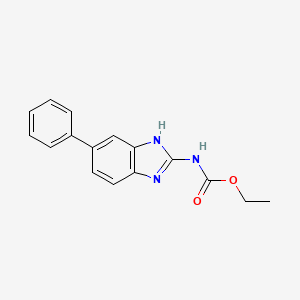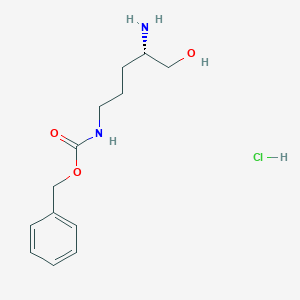
Carbamic acid, (cyanomethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (cyanomethyl)carbamate is an organic compound that belongs to the carbamate family. It is characterized by the presence of a carbamate group (–NHCOO–) attached to a methyl group and a cyanomethyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl (cyanomethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with cyanomethyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{NHCOOCH}_3 + \text{ClCH}_2\text{CN} \rightarrow \text{CH}_3\text{NHCOOCH}_2\text{CN} + \text{HCl} ]
Another method involves the cyanoacetylation of amines, where methyl cyanoacetate reacts with various amines to form the corresponding cyanoacetamides .
Industrial Production Methods: Industrial production of methyl (cyanomethyl)carbamate often involves large-scale synthesis using efficient and economical methods. One such method includes the use of tin-catalyzed transcarbamoylation, which offers broad functional group tolerance and streamlined workup procedures .
Análisis De Reacciones Químicas
Types of Reactions: Methyl (cyanomethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the cyanomethyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted carbamates and other derivatives.
Aplicaciones Científicas De Investigación
Methyl (cyanomethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of methyl (cyanomethyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Methyl carbamate: A simpler carbamate with similar reactivity but lacks the cyanomethyl group.
Ethyl (cyanomethyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
tert-Butyl (cyanomethyl)carbamate: Contains a tert-butyl group, offering different steric and electronic properties.
Uniqueness: Methyl (cyanomethyl)carbamate is unique due to its specific combination of a methyl group and a cyanomethyl group attached to the carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Número CAS |
142254-20-4 |
|---|---|
Fórmula molecular |
C4H6N2O2 |
Peso molecular |
114.10 g/mol |
Nombre IUPAC |
methyl N-(cyanomethyl)carbamate |
InChI |
InChI=1S/C4H6N2O2/c1-8-4(7)6-3-2-5/h3H2,1H3,(H,6,7) |
Clave InChI |
DRMGMMWXWKLKAI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
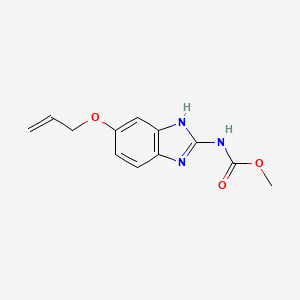
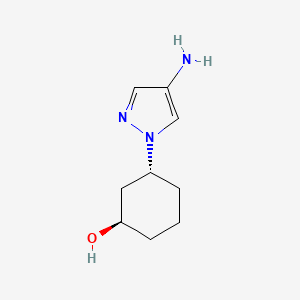
![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
![(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12935125.png)

